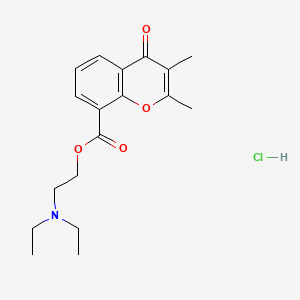
4-Pentylphenyl 4-acetylbenzoate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-Pentylphenyl 4-acetylbenzoate is an organic compound with the molecular formula C23H28O2. It is a member of the ester family, specifically a phenyl ester, and is known for its applications in various scientific fields. The compound is characterized by the presence of a pentyl group attached to a phenyl ring, which is further connected to an acetylbenzoate moiety.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 4-Pentylphenyl 4-acetylbenzoate typically involves esterification reactions. One common method is the reaction between 4-acetylbenzoic acid and 4-pentylphenol in the presence of a dehydrating agent such as thionyl chloride or dicyclohexylcarbodiimide (DCC). The reaction is usually carried out under reflux conditions in an inert atmosphere to prevent oxidation.
Industrial Production Methods: Industrial production of this compound may involve similar esterification processes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification steps such as recrystallization or chromatography are employed to obtain high-purity products.
Chemical Reactions Analysis
Types of Reactions: 4-Pentylphenyl 4-acetylbenzoate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids.
Reduction: Reduction reactions can convert the acetyl group to an alcohol.
Substitution: The phenyl ring can undergo electrophilic aromatic substitution reactions.
Common Reagents and Conditions:
Oxidation: Potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.
Reduction: Lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Substitution: Halogens (e.g., bromine) in the presence of a Lewis acid catalyst.
Major Products:
Oxidation: 4-Pentylphenyl 4-carboxybenzoate.
Reduction: 4-Pentylphenyl 4-hydroxybenzoate.
Substitution: Halogenated derivatives of the original compound.
Scientific Research Applications
4-Pentylphenyl 4-acetylbenzoate has a wide range of applications in scientific research:
Chemistry: Used as a precursor in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: Explored for its potential use in drug development and delivery systems.
Industry: Utilized in the production of liquid crystals for display technologies and other optoelectronic applications.
Mechanism of Action
The mechanism of action of 4-Pentylphenyl 4-acetylbenzoate involves its interaction with specific molecular targets and pathways. The ester linkage allows the compound to interact with enzymes and receptors, potentially inhibiting or activating certain biological processes. The phenyl and acetyl groups contribute to the compound’s ability to penetrate cell membranes and exert its effects at the molecular level.
Comparison with Similar Compounds
4-Pentylphenyl 4-pentylbenzoate: Similar structure but with a pentyl group instead of an acetyl group.
4-Pentylphenyl 4-methoxybenzoate: Contains a methoxy group instead of an acetyl group.
4-Pentylphenyl 4-propylbenzoate: Features a propyl group instead of an acetyl group.
Uniqueness: 4-Pentylphenyl 4-acetylbenzoate is unique due to its acetyl group, which imparts distinct chemical and biological properties. This functional group allows for specific interactions in chemical reactions and biological systems, making it a valuable compound for various applications.
Properties
CAS No. |
66473-64-1 |
|---|---|
Molecular Formula |
C20H22O3 |
Molecular Weight |
310.4 g/mol |
IUPAC Name |
(4-pentylphenyl) 4-acetylbenzoate |
InChI |
InChI=1S/C20H22O3/c1-3-4-5-6-16-7-13-19(14-8-16)23-20(22)18-11-9-17(10-12-18)15(2)21/h7-14H,3-6H2,1-2H3 |
InChI Key |
NBCGVRAGUANLNK-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCC1=CC=C(C=C1)OC(=O)C2=CC=C(C=C2)C(=O)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


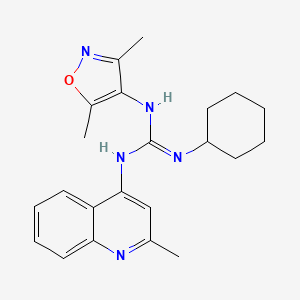

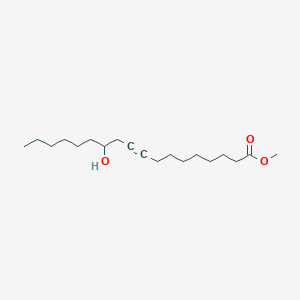
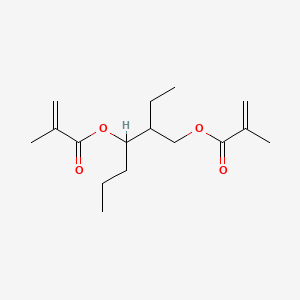
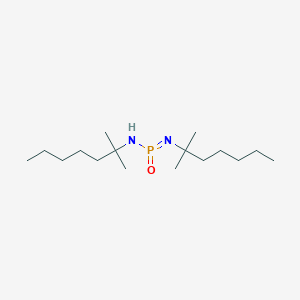
![Benzamide, N-[5-[[(5-cyano-1,2-dihydro-6-hydroxy-4-methyl-2-oxo-3-pyridinyl)methylene]amino]-9,10-dihydro-9,10-dioxo-1-anthracenyl]-](/img/structure/B14461560.png)
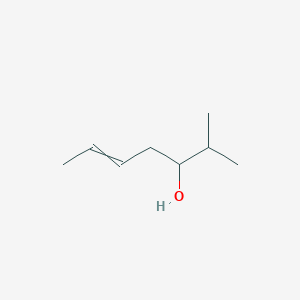


![1-{4-[(E)-(4-Butylphenyl)diazenyl]phenyl}hexan-1-one](/img/structure/B14461588.png)

![4-Methoxybicyclo[5.2.0]nona-1,4,6-trien-3-one](/img/structure/B14461603.png)
![2-[(Cyanomethoxy)imino]-3-oxobutanamide](/img/structure/B14461605.png)
